molecular formula C19H29N3O5 B5226982 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide

Cat. No.: B5226982
M. Wt: 379.5 g/mol
InChI Key: IAXSXQABTXUAGF-UHFFFAOYSA-N
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Description

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a dimethoxy-nitrophenyl group and a carboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Preparation of 4,5-dimethoxy-2-nitrobenzaldehyde: This can be achieved by nitration of 4,5-dimethoxybenzaldehyde using a mixture of nitric acid and sulfuric acid.

    Formation of 4,5-dimethoxy-2-nitrophenylmethanol: Reduction of 4,5-dimethoxy-2-nitrobenzaldehyde using sodium borohydride in ethanol yields 4,5-dimethoxy-2-nitrophenylmethanol.

    Synthesis of this compound: The final step involves the reaction of 4,5-dimethoxy-2-nitrophenylmethanol with N,N-diethylpiperidine-3-carboxamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, using more efficient catalysts, and employing continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its piperidine ring and carboxamide group make it particularly interesting for medicinal chemistry applications, differentiating it from other similar compounds.

Properties

IUPAC Name

1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O5/c1-5-21(6-2)19(23)14-8-7-9-20(12-14)13-15-10-17(26-3)18(27-4)11-16(15)22(24)25/h10-11,14H,5-9,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXSXQABTXUAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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